3-(Diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride
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Overview
Description
3-(Diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a hydroxypropyl group, and a diphenylacetate moiety. It is commonly used in scientific research due to its reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride typically involves the reaction of diphenylacetic acid with 3-(diethylamino)-1,2-propanediol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to maximize yield and purity. The final product is purified using techniques such as crystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme kinetics and protein interactions.
Medicine: It has potential therapeutic applications, including its use as an antispasmodic agent and in the treatment of certain neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis, leading to its potential use in treating neurological disorders.
Comparison with Similar Compounds
3-(Diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride can be compared with other similar compounds, such as:
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: This compound is also used in organic synthesis and has similar reactivity.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Known for its use in peptide synthesis and as a coupling agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
87415-84-7 |
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Molecular Formula |
C21H28ClNO3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
[3-(diethylamino)-2-hydroxypropyl] 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-19(23)16-25-21(24)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19-20,23H,3-4,15-16H2,1-2H3;1H |
InChI Key |
LBVKZEHXQIQIRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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